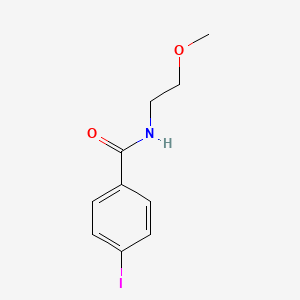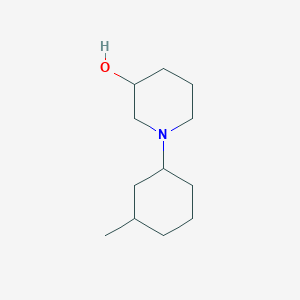![molecular formula C23H22N2O5 B5170964 1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5170964.png)
1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate is a synthetic compound that is commonly used in scientific research. It is a substrate for enzymes such as esterases and lipases, and it is also used as a fluorescent probe for the detection of these enzymes.
Aplicaciones Científicas De Investigación
1-[(Butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate is commonly used as a substrate for the detection of esterases and lipases. These enzymes play important roles in lipid metabolism, and their dysregulation has been linked to various diseases such as obesity, diabetes, and cardiovascular disease. By using this compound as a substrate, researchers can measure the activity of these enzymes in biological samples such as blood and tissue.
Mecanismo De Acción
The mechanism of action of 1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate involves the hydrolysis of the butyrylamino group by esterases or lipases, resulting in the release of the 3-nitrophenyl group. This group is highly fluorescent and can be detected using spectroscopic methods such as UV-Vis or fluorescence spectroscopy.
Biochemical and Physiological Effects:
The use of 1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate in scientific research has provided valuable insights into the activity of esterases and lipases in various biological systems. It has been used to study the effects of drugs and other compounds on these enzymes, as well as their role in disease pathology. Additionally, this compound has been used to develop diagnostic assays for the detection of enzyme activity in clinical samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate in lab experiments is its high sensitivity and specificity for esterases and lipases. It is also relatively easy to use and can be detected using simple and inexpensive spectroscopic methods. However, there are some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to perform the assays.
Direcciones Futuras
There are several potential future directions for the use of 1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate in scientific research. One area of interest is the development of new and improved assays for the detection of esterases and lipases. This could involve the use of modified substrates or the development of new detection methods. Additionally, this compound could be used to study the regulation and function of these enzymes in more detail, which could lead to new insights into their role in disease pathology. Finally, the use of this compound could be expanded to other areas of research, such as drug discovery and development.
Métodos De Síntesis
The synthesis of 1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate involves the reaction of 1-(2-naphthyl)ethanone with butyryl chloride and 3-nitrobenzylamine. The reaction is catalyzed by a base such as triethylamine, and the resulting product is purified by column chromatography.
Propiedades
IUPAC Name |
[1-[(butanoylamino)-(3-nitrophenyl)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-3-7-21(27)24-23(17-9-6-10-18(14-17)25(28)29)22-19-11-5-4-8-16(19)12-13-20(22)30-15(2)26/h4-6,8-14,23H,3,7H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOIAMSTMYDCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(Butanoylamino)-(3-nitrophenyl)methyl]naphthalen-2-yl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5170884.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B5170898.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B5170905.png)
![N-[3-(4-morpholinyl)propyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B5170914.png)
![(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5170920.png)



![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate](/img/structure/B5170955.png)
![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5170979.png)
![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5170990.png)